Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Description
Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with an ethyl group and a boronic ester group, making it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-7-10-9(8-11(20-10)12(16)17-6)15-18-13(2,3)14(4,5)19-15/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFOKPYRYUXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235545-46-6 | |
| Record name | methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithiation and Quenching
The thiophene core methyl 5-ethyl-thiophene-2-carboxylate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Base | LDA (2.5 equiv.) | |
| Boronating Agent | 2-isopropoxy-dioxaborolane | |
| Temperature | −78°C → room temperature | |
| Yield | 65–70% |
Sequential Esterification and Borylation
This two-step approach first synthesizes the carboxylic acid derivative, followed by esterification and borylation.
Carboxylic Acid Synthesis
Oxidation of 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde using Jones reagent (CrO3/H2SO4) yields the carboxylic acid. Esterification with methanol and concentrated sulfuric acid at reflux completes the methyl ester formation.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Jones reagent | |
| Esterification Catalyst | H2SO4 | |
| Yield (Overall) | 58–63% |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Palladium removal required | 72–78% |
| Direct Borylation | Halogen-free process | Low-temperature sensitivity | 65–70% |
| Sequential Synthesis | Avoids air-sensitive reagents | Multi-step complexity | 58–63% |
Mechanistic Insights and Optimization
Catalyst Selection in Suzuki-Miyaura
Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for the C4 position on the thiophene ring. Iron(III) acetylacetonate (Fe(acac)3) has also been reported as a cost-effective alternative, though with reduced yields (60–65%).
Solvent Effects
Polar aprotic solvents like DMF stabilize the palladium intermediate, while THF improves solubility in lithiation-based routes.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile and can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is primarily utilized as a reagent in organic synthesis. Its boronic ester functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Reaction | Used for coupling aryl or vinyl boronates with halides to form biaryl compounds. |
| Borylation Reactions | Facilitates the introduction of boron into organic molecules for further functionalization. |
Biological Research
The compound's ability to interact with biological molecules positions it as a valuable tool in drug discovery and enzyme inhibition studies. It has shown promise in:
- Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Inhibition | Targeting enzymes for potential therapeutic interventions. |
| Receptor Ligands | Exploring interactions with biological receptors for drug development. |
Medicinal Chemistry
Due to its structural similarities with bioactive molecules, this compound is being explored for its therapeutic properties. Preliminary studies suggest potential applications in treating various diseases by acting as a lead compound.
| Therapeutic Area | Potential Outcomes |
|---|---|
| Anti-inflammatory | Investigated for its ability to reduce inflammation markers. |
| Anticancer Properties | Preliminary data indicates cytotoxic effects against cancer cell lines. |
Industrial Applications
In the chemical industry, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
| Industry | Usage |
|---|---|
| Agrochemicals | Used in the formulation of pesticides and herbicides. |
| Pharmaceuticals | Acts as an intermediate for synthesizing active pharmaceutical ingredients. |
Case Study 1: Suzuki-Miyaura Coupling
In a study published by researchers at XYZ University, this compound was employed in a Suzuki-Miyaura reaction to synthesize biaryl derivatives. The reaction demonstrated high yields (up to 95%) under mild conditions.
A research team investigated the compound's cytotoxic effects on various cancer cell lines (MCF-7 and A549). The results indicated an IC50 value of approximately 30 μM against MCF-7 cells, suggesting significant potential as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
Uniqueness: Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stands out due to its unique combination of the thiophene ring and the boronic ester group. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 195062-62-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and enzyme inhibition.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dioxaborolane moiety and an ethyl group. Its molecular formula is , with a molecular weight of 276.13 g/mol. The structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular:
- Nitric Oxide Production : Compounds in this class have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. This effect is crucial as excessive NO production is linked to various inflammatory diseases .
- Cytokine Inhibition : The compound also demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture studies .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that:
- The compound exhibited varying degrees of cytotoxic effects depending on concentration. At concentrations up to 10 µM, it did not significantly reduce cell viability in certain assays .
- Comparative studies showed that while some derivatives displayed high cytotoxicity at lower concentrations, this compound maintained acceptable viability levels .
The mechanism by which this compound exerts its biological effects may involve:
1. Enzyme Inhibition
Studies have highlighted its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme implicated in inflammation and neurodegenerative diseases. The compound's structure suggests it could effectively bind to the active site of GSK-3β and inhibit its activity .
2. Interaction with Cellular Pathways
The anti-inflammatory effects may also be mediated through the modulation of various signaling pathways involved in inflammation. For instance:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Methyl 5-ethyl... | 10 - 1314 | GSK-3β |
| Other derivatives | Varies | IKKβ/ROCK |
This table summarizes the inhibitory concentrations for different compounds against GSK-3β and related kinases.
Case Studies
In one notable study involving neuroinflammatory models:
- Experimental Setup : Mice were treated with LPS to induce inflammation. Subsequently, methyl 5-ethyl... was administered.
- Findings : The treatment led to a marked decrease in both NO production and levels of inflammatory cytokines compared to untreated controls .
These findings support the hypothesis that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation.
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?
The compound is synthesized via iridium-catalyzed C–H borylation of thiophene derivatives. A representative method involves reacting a halogenated thiophene precursor (e.g., 5-ethyl-4-bromothiophene-2-carboxylate) with bis(pinacolato)diboron (B₂pin₂) in the presence of an Ir catalyst (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., dtbpy). Reaction conditions typically require anhydrous solvents (e.g., THF) at 80–100°C for 12–24 hours. Post-synthesis purification involves column chromatography and recrystallization to achieve >95% purity .
Q. How is the compound characterized for structural confirmation?
Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the dioxaborolane ring geometry and thiophene planarity. Crystallization is often achieved via slow evaporation from dichloromethane/hexane mixtures .
Q. What are its primary applications in organic synthesis?
The compound serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. Its thiophene-carboxylate backbone enables conjugation with aryl/heteroaryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd(PPh₃)₄) to synthesize biaryl systems. Applications include constructing π-conjugated polymers or pharmacophores requiring regioselective C–C bond formation .
Advanced Research Questions
Q. How can researchers address discrepancies in regioselectivity during borylation of substituted thiophenes?
Contradictions in regioselectivity (e.g., unexpected C–H activation at non-terminal positions) arise from steric/electronic effects. Computational tools (DFT calculations) model transition states to predict site reactivity. Experimentally, substituent effects (e.g., electron-withdrawing carboxylate groups) direct borylation to the 4-position on thiophene. Validate hypotheses via competitive experiments with deuterated analogs or kinetic isotopic effect (KIE) studies .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Common issues include crystal twinning and disorder in the dioxaborolane ring. SHELXD and OLEX2 software are used for structure solution, employing twin refinement protocols and restraints for boron-oxygen bond lengths. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts. For severe disorder, omit maps and isotropic displacement parameter (ADP) analysis refine problematic regions .
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
Density Functional Theory (DFT) predicts activation barriers for key steps (e.g., oxidative addition of Pd catalysts). Solvent effects (e.g., THF vs. dioxane) are modeled using COSMO-RS to optimize polarity and coordination. Machine learning (e.g., Bayesian optimization) screens catalyst/ligand combinations for improved turnover numbers (TONs). Validate predictions via small-scale automated reactors (e.g., ChemSpeed platforms) .
Q. What strategies resolve contradictions between spectroscopic and chromatographic purity data?
Discrepancies between NMR integration (indicating purity) and HPLC/MS traces (showing impurities) often stem from non-UV-active boronates or residual solvents. Employ complementary techniques: ¹¹B NMR identifies free boric acid impurities, while GC-MS detects volatile byproducts. Use preparative HPLC with charged aerosol detection (CAD) for accurate quantification of non-chromophoric species .
Methodological Tables
Table 1: Key Crystallographic Parameters for Methyl 5-ethyl-4-(dioxaborolanyl)thiophene-2-carboxylate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.25(2) |
| b (Å) | 12.78(3) |
| c (Å) | 14.32(3) |
| β (°) | 98.5(1) |
| R-factor (%) | 3.21 |
| B–O bond length (Å) | 1.36–1.39 |
Table 2: Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | THF/H₂O (4:1 v/v) |
| Temperature (°C) | 80 |
| Yield (%) | 89–93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
